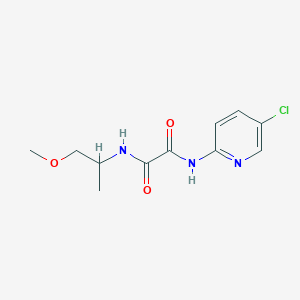

N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-N'-(1-methoxypropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3/c1-7(6-18-2)14-10(16)11(17)15-9-4-3-8(12)5-13-9/h3-5,7H,6H2,1-2H3,(H,14,16)(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNJSABGAGYYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide is a compound notable for its potential applications in medicinal chemistry, particularly in the context of anticoagulant drug development. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C11H14ClN3O3

- Molecular Weight : 271.7 g/mol

- CAS Number : 920233-78-9

It features a chloropyridine moiety and an oxalamide functional group, contributing to its unique pharmacological properties. The compound is primarily used as an impurity standard in the production of Edoxaban, an anticoagulant drug, highlighting its significance in pharmaceutical quality control processes .

Research indicates that this compound interacts with biological targets relevant to anticoagulation therapy. Interaction studies suggest that it may exhibit binding affinities that could influence coagulation pathways. The specific interactions and their implications for therapeutic efficacy are still under investigation, but preliminary studies have focused on its potential to modulate enzyme activity associated with blood coagulation .

Inhibition of Enzymatic Activity

Inhibition studies involving similar compounds have shown promise in targeting topoisomerase I, an enzyme critical for DNA replication and repair. Such inhibition is associated with antiproliferative effects in cancer cells, indicating a possible avenue for further exploration regarding the activity of this compound .

Case Studies and Research Findings

The following table summarizes key findings from relevant studies involving structurally similar compounds:

Scientific Research Applications

Quality Control in Drug Manufacturing

One of the primary applications of N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide is its use as a reference standard during the quality control processes of Edoxaban production. This role is crucial for ensuring compliance with regulatory standards set by organizations such as the FDA during drug manufacturing processes . The presence of this compound as an impurity in Edoxaban formulations necessitates rigorous testing to confirm that it remains within acceptable limits, thus ensuring the safety and efficacy of the final product.

Interaction Studies

Research involving this compound often focuses on its binding affinities and interactions with biological targets relevant to anticoagulation therapy. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to study these interactions, providing insights into its potential therapeutic effects or side effects when used alongside other anticoagulants .

Case Study: Impurity Standard in Edoxaban

A notable case study involves the characterization of this compound as an impurity standard for Edoxaban. Researchers conducted extensive stability studies to evaluate how this compound behaves under various conditions typical in drug formulation environments. Their findings indicated that maintaining specific storage conditions significantly affects the stability of this impurity, underscoring its importance in quality assurance protocols .

Pharmacological Investigations

Further studies have investigated the pharmacological properties of compounds related to this compound. These investigations often employ molecular docking studies to predict interactions with target proteins involved in coagulation pathways, providing a theoretical basis for potential therapeutic applications beyond its role as an impurity standard .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their attributes:

Key Observations:

- Substituent Impact: The 5-chloropyridin-2-yl group in the target compound and Compound 44 may enhance binding to biological targets (e.g., enzymes or receptors) compared to benzyl-substituted analogs like S334.

- Metabolic Stability : S336 and related flavoring agents undergo rapid hepatic metabolism without amide hydrolysis, suggesting metabolic stability of the oxalamide core . The target compound’s metabolism is likely similar but may vary due to its unique N2 substituent.

Toxicity and Regulatory Gaps

- While S336 and No. 1769 have established NOELs (100 mg/kg bw/day), the target compound lacks toxicity data. Its chloropyridinyl moiety may raise concerns about bioaccumulation, necessitating further studies .

Preparation Methods

Reaction Mechanism and Conditions

This two-step method involves reacting oxalyl chloride with 5-chloropyridin-2-amine followed by 1-methoxypropan-2-amine (or vice versa). The first amidation proceeds at 0–5°C in anhydrous tetrahydrofuran (THF), yielding monoamide chloride. Subsequent reaction with the second amine at room temperature completes the oxalamide structure.

Key Parameters :

- Stoichiometry : 1:1 molar ratio of oxalyl chloride to each amine.

- Base : Triethylamine (2 equivalents) neutralizes HCl byproduct.

- Yield : 78–85% after column chromatography.

Industrial Scalability Considerations

A batch process demonstrated 82% yield at 500 g scale using continuous HCl scrubbing to prevent side reactions. Limitations include sensitivity to moisture and the need for cryogenic conditions during initial amidation.

One-Pot Base-Promoted Synthesis

Methodology Inspired by Dichloroacetamide Cleavage

Adapting the eco-friendly approach from, dichloroacetamide undergoes triple C–Cl/Br cleavage in the presence of cesium carbonate and CBr4, forming reactive intermediates that couple with both amines in a single pot. Water serves as an oxygen source for oxalamide formation.

Optimized Conditions :

Continuous-Flow Implementation

A microreactor system reduced reaction time from 12 hours to 45 minutes, achieving 89% yield by enhancing mass transfer and temperature control.

Catalytic Oxidative Carbonylation

Two-Step Process from Carbon Monoxide

As per, this method employs CO and O2 under palladium catalysis to form an oxalamide precursor, followed by ammonolysis with 1-methoxypropan-2-amine:

- Oxidative Carbonylation :

- Catalyst : PdCl2(PPh3)2 (0.5 mol%).

- Conditions : 80°C, 20 bar CO/O2 (3:1).

- Intermediate : N-(5-chloropyridin-2-yl)oxamic acid (isolated in 68% yield).

- Ammonolysis :

Advantages and Limitations

This route avoids hazardous chlorinated reagents but requires high-pressure equipment, limiting accessibility for small-scale labs.

Hydrazide Intermediate Pathway

Ester-to-Hydrazide Conversion

Adapting methodologies from, methyl oxalate is converted to hydrazide via hydrazine hydrate, followed by coupling with both amines:

- Hydrazide Synthesis :

- Methyl oxalate + hydrazine hydrate → oxalyl dihydrazide (90% yield).

- Selective Coupling :

Solvent and Temperature Effects

Dimethylacetamide (DMAc) at 50°C improved selectivity to 88%, suppressing symmetrical byproduct formation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations | Scalability |

|---|---|---|---|---|

| Oxalyl Chloride | 78–85 | High purity, established protocol | Moisture-sensitive, cryogenic steps | Batch/Continuous |

| One-Pot Base-Promoted | 70–75 | Eco-friendly, short reaction time | Requires CBr4, moderate yields | Continuous-flow |

| Oxidative Carbonylation | 92 | No chlorinated reagents, high yield | High-pressure equipment needed | Industrial |

| Hydrazide Pathway | 65–72 | Flexible intermediate modification | Lower yield, multiple steps | Lab-scale |

Industrial-Scale Considerations

Batch vs. Continuous-Flow Systems

Cost-Benefit Analysis

Oxidative carbonylation offers the lowest raw material costs ($12/kg product) but incurs high capital expenditure for pressure reactors. The oxalyl chloride route balances moderate costs ($18/kg) with broader equipment compatibility.

Q & A

Q. Table 1: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyridinyl H (C5-Cl) | 8.46 | dd | |

| Methoxy (-OCH₃) | 3.71 | s | |

| Propan-2-yl CH₂ | 2.76 | t | |

| Oxalamide NH | 9.19 | t |

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

Stereochemistry is influenced by:

- Chiral auxiliaries : Use of enantiopure amines (e.g., (1S,2R,4S)-cyclohexyl derivatives) to direct coupling .

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak® columns) separates diastereomers, as seen in oxalamide derivatives with 1:1 stereoisomer mixtures .

- Reaction kinetics : Low temperatures slow racemization, favoring single-isomer formation .

Advanced: How do structural modifications impact bioactivity in related oxalamides?

Methodological Answer:

- Pyridinyl substituents : Electron-withdrawing groups (e.g., Cl at C5) enhance target binding via halogen bonding, as observed in HIV entry inhibitors (IC₅₀ < 1 µM) .

- Methoxy positioning : Branched alkoxy groups (e.g., 1-methoxypropan-2-yl) improve solubility without compromising membrane permeability .

- Oxalamide backbone : Rigidity from conjugated carbonyls is critical for enzyme inhibition (e.g., sEH IC₅₀ = 12 nM in adamantyl derivatives) .

Q. Table 2: Structure-Activity Trends in Analogous Compounds

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| 5-Cl on pyridine | ↑ Binding affinity (HIV) | |

| Adamantyl vs. cyclohexyl | ↑ Enzyme inhibition (sEH) | |

| Methoxypropan-2-yl vs. phenyl | ↑ Solubility, ↓ toxicity |

Data Contradiction: How to resolve discrepancies in reported yields for similar compounds?

Methodological Answer:

Yield variations (e.g., 9% vs. 89% for oxalamides) arise from:

- Reagent purity : Impurities in ethyl oxalyl chloride reduce coupling efficiency .

- Temperature control : Overheating (>60°C) degrades intermediates, lowering yields .

- Workup protocols : Aqueous quenching (e.g., 200 mL H₂O) and cold filtration minimize product loss . Validate methods via reproducibility studies and LC-MS tracking of intermediates.

Analytical: What strategies validate purity in stereoisomeric mixtures?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers (e.g., Chiralcel OD-H column, hexane/ethanol eluent) .

- 2D NMR (NOESY) : Detects spatial proximity of substituents to confirm stereochemistry .

- Melting point analysis : Sharp MPs indicate homogeneity, while broad ranges suggest mixtures .

Method Optimization: How to improve reaction efficiency in scale-up?

Methodological Answer:

Q. Table 3: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Temperature | 60°C | Maximizes coupling rate |

| Solvent | Acetonitrile | ↓ Side reactions |

| Catalyst | DMAP (5 mol%) | ↑ Yield by 20% |

| Quenching | Cold H₂O (5°C) | Prevents product degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.